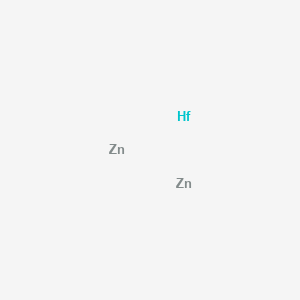
Hafnium;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium;ZINC is a compound that combines the elements hafnium and zinc Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while zinc is a bluish-silver, brittle metal with the atomic number 30
准备方法
Synthetic Routes and Reaction Conditions: Hafnium;ZINC can be synthesized through various methods, including atomic layer deposition (ALD) and sol-gel processes. In the ALD method, hafnium and zinc precursors are alternately deposited on a substrate at controlled temperatures, typically around 200°C . The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature chemical vapor deposition (CVD) techniques. In this process, hafnium and zinc precursors are vaporized and reacted in a high-temperature chamber to form thin films of the compound on various substrates .
化学反应分析
Types of Reactions: Hafnium;ZINC undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, when exposed to air, hafnium forms a protective oxide layer, primarily hafnium dioxide (HfO₂), which prevents further oxidation . Zinc, on the other hand, can undergo oxidation to form zinc oxide (ZnO).
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogens, acids, and bases. For example, hafnium reacts with halogens such as chlorine to form hafnium tetrachloride (HfCl₄), while zinc reacts with hydrochloric acid to produce zinc chloride (ZnCl₂) and hydrogen gas .
Major Products Formed: The major products formed from the reactions of this compound include hafnium dioxide (HfO₂), zinc oxide (ZnO), hafnium tetrachloride (HfCl₄), and zinc chloride (ZnCl₂). These products have various applications in different industries, including electronics and materials science .
科学研究应用
Hafnium;ZINC has a wide range of scientific research applications. In the field of electronics, it is used to develop transparent conductive oxide (TCO) films, which are essential components in devices such as solar cells, LEDs, and flat panel displays . In materials science, this compound is used to enhance the electrical and optical properties of thin films, making them suitable for use in advanced electronic devices .
In the medical field, zinc is known for its role in protein synthesis and cell division, making it essential for wound healing and immune function . Hafnium, on the other hand, is used in nuclear reactors due to its excellent neutron absorption properties .
作用机制
The mechanism of action of Hafnium;ZINC involves its interaction with various molecular targets and pathways. Zinc plays a catalytic, structural, and regulatory role in biological systems, participating in enzyme function and protein synthesis . Hafnium, due to its high melting point and corrosion resistance, is used in high-temperature applications and as a neutron absorber in nuclear reactors .
相似化合物的比较
Hafnium;ZINC can be compared with other similar compounds such as hafnium dioxide (HfO₂) and zinc oxide (ZnO). Both HfO₂ and ZnO are widely used in electronic and optoelectronic applications due to their excellent electrical and optical properties . this compound offers unique advantages, such as enhanced electrical conductivity and improved optical properties, making it a promising material for next-generation electronic devices .
List of Similar Compounds:- Hafnium dioxide (HfO₂)
- Zinc oxide (ZnO)
- Hafnium tetrachloride (HfCl₄)
- Zinc chloride (ZnCl₂)
属性
CAS 编号 |
12208-62-7 |
|---|---|
分子式 |
HfZn2 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
hafnium;zinc |
InChI |
InChI=1S/Hf.2Zn |
InChI 键 |
JXLCNVMZIFBUAK-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Zn].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


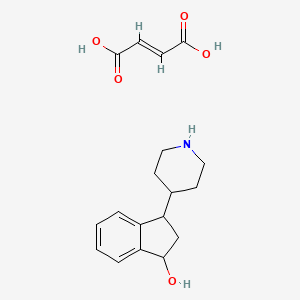
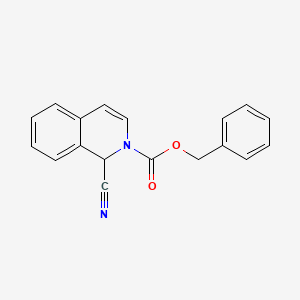


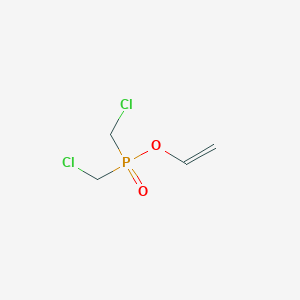


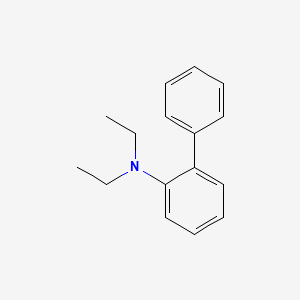
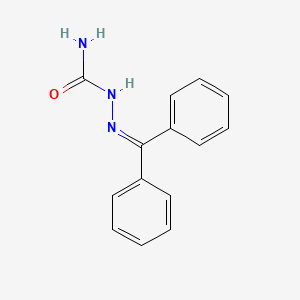


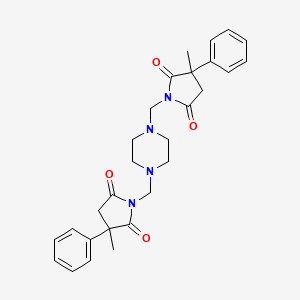
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

